Cas no 2228564-42-7 (3,3-difluoro-3-(5-nitrofuran-2-yl)propan-1-ol)
3,3-difluoro-3-(5-nitrofuran-2-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3,3-difluoro-3-(5-nitrofuran-2-yl)propan-1-ol
- 2228564-42-7
- EN300-1947829
-
- Inchi: 1S/C7H7F2NO4/c8-7(9,3-4-11)5-1-2-6(14-5)10(12)13/h1-2,11H,3-4H2
- InChI Key: UKQQPKBHSLCRTR-UHFFFAOYSA-N
- SMILES: FC(C1=CC=C([N+](=O)[O-])O1)(CCO)F
Computed Properties
- Exact Mass: 207.03431403g/mol
- Monoisotopic Mass: 207.03431403g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 79.2Ų
3,3-difluoro-3-(5-nitrofuran-2-yl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1947829-0.05g |
3,3-difluoro-3-(5-nitrofuran-2-yl)propan-1-ol |
2228564-42-7 | 0.05g |
$1417.0 | 2023-09-17 | ||
| Enamine | EN300-1947829-0.1g |
3,3-difluoro-3-(5-nitrofuran-2-yl)propan-1-ol |
2228564-42-7 | 0.1g |
$1484.0 | 2023-09-17 | ||
| Enamine | EN300-1947829-0.25g |
3,3-difluoro-3-(5-nitrofuran-2-yl)propan-1-ol |
2228564-42-7 | 0.25g |
$1551.0 | 2023-09-17 | ||
| Enamine | EN300-1947829-0.5g |
3,3-difluoro-3-(5-nitrofuran-2-yl)propan-1-ol |
2228564-42-7 | 0.5g |
$1619.0 | 2023-09-17 | ||
| Enamine | EN300-1947829-1.0g |
3,3-difluoro-3-(5-nitrofuran-2-yl)propan-1-ol |
2228564-42-7 | 1g |
$1686.0 | 2023-06-03 | ||
| Enamine | EN300-1947829-2.5g |
3,3-difluoro-3-(5-nitrofuran-2-yl)propan-1-ol |
2228564-42-7 | 2.5g |
$3304.0 | 2023-09-17 | ||
| Enamine | EN300-1947829-5.0g |
3,3-difluoro-3-(5-nitrofuran-2-yl)propan-1-ol |
2228564-42-7 | 5g |
$4890.0 | 2023-06-03 | ||
| Enamine | EN300-1947829-10.0g |
3,3-difluoro-3-(5-nitrofuran-2-yl)propan-1-ol |
2228564-42-7 | 10g |
$7250.0 | 2023-06-03 | ||
| Enamine | EN300-1947829-1g |
3,3-difluoro-3-(5-nitrofuran-2-yl)propan-1-ol |
2228564-42-7 | 1g |
$1686.0 | 2023-09-17 | ||
| Enamine | EN300-1947829-5g |
3,3-difluoro-3-(5-nitrofuran-2-yl)propan-1-ol |
2228564-42-7 | 5g |
$4890.0 | 2023-09-17 |
3,3-difluoro-3-(5-nitrofuran-2-yl)propan-1-ol Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 3,3-difluoro-3-(5-nitrofuran-2-yl)propan-1-ol
Professional Introduction to 3,3-difluoro-3-(5-nitrofuran-2-yl)propan-1-ol (CAS No. 2228564-42-7)
3,3-difluoro-3-(5-nitrofuran-2-yl)propan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 2228564-42-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of both fluorine and nitro substituents, which are well-known for their ability to modulate biological activity and enhance metabolic stability. The structural framework of this molecule incorporates a propanol backbone, modified by fluorine atoms at the 3-position and a nitro-substituted furan ring at the 3-(5-nitrofuran-2-yl) position, making it a versatile scaffold for further chemical derivatization and biological evaluation.
The significance of fluorinated compounds in drug development cannot be overstated. Fluorine atoms, when incorporated into molecular structures, can influence various pharmacokinetic properties such as lipophilicity, metabolic stability, and binding affinity. In particular, C-F bonds are known for their high bond dissociation energy, which contributes to increased chemical resistance and prolonged circulation times in vivo. The presence of multiple fluorine atoms, as seen in this compound, can further amplify these effects, making it an attractive candidate for designing next-generation therapeutics.
The nitro group is another critical functional moiety in medicinal chemistry. Nitro groups can serve as versatile handles for further chemical transformations, including reduction to amino groups or diazotization followed by coupling reactions. Additionally, nitro groups can modulate electronic properties and influence receptor binding interactions. In the context of 5-nitrofuran-2-yl substituents, the furan ring provides a rigid aromatic system that can interact with biological targets through π-stacking or hydrophobic effects, while the nitro group introduces polarizability and potential hydrogen bonding capabilities.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological behavior of complex molecules with unprecedented accuracy. The combination of fluorine and nitro substituents in 3,3-difluoro-3-(5-nitrofuran-2-yl)propan-1-ol suggests potential applications in areas such as enzyme inhibition, receptor modulation, and anti-inflammatory therapies. For instance, fluorinated nitro compounds have been explored as intermediates in the synthesis of kinase inhibitors, where their ability to enhance binding affinity and reduce metabolic degradation is particularly valuable.
The synthesis of 3,3-difluoro-3-(5-nitrofuran-2-yl)propan-1-ol involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Key synthetic strategies may include nucleophilic substitution reactions at the fluorinated carbon center followed by nitration or functionalization of the furan ring. Advanced techniques such as transition metal-catalyzed cross-coupling reactions could also be employed to introduce additional substituents or modify existing ones with high selectivity.
In the realm of drug discovery, propanol derivatives have shown promise as bioactive molecules due to their ability to engage with various biological targets through hydrogen bonding networks. The presence of both fluorine and nitro groups in this compound enhances its potential as a pharmacophore by introducing additional interaction points with enzymes or receptors. For example, fluorinated alcohols have been reported to exhibit inhibitory activity against certain bacterial enzymes by mimicking natural substrates or disrupting enzyme conformational changes.
Current research trends indicate that fluorinated nitro compounds are being increasingly investigated for their therapeutic potential in oncology and infectious diseases. The structural features of 3,3-difluoro-3-(5-nitrofuran-2-yl)propan-1-ol align well with these trends, suggesting that it may serve as a lead compound for developing novel therapeutic agents. Preclinical studies are likely to focus on evaluating its efficacy against relevant disease models while assessing its safety profile through toxicological assessments.
The role of 5-nitrofuran derivatives in medicinal chemistry is also well-documented. These compounds have been explored for their antimicrobial, antiviral, and anti-inflammatory properties. The nitro group within the furan ring can participate in redox reactions that modulate cellular signaling pathways or directly interact with microbial enzymes involved in DNA synthesis or metabolic processes. Such mechanisms make this class of compounds particularly interesting for developing agents against drug-resistant pathogens.
From an industrial perspective, 3,3-difluoro-3-(5-nitrofuran-2-y l)propan -1 -ol (CAS No . 2228564 -42 -7) represents an important intermediate in fine chemical synthesis , where its unique structural features enable diverse functionalization strategies . Manufacturers specializing in high-purity specialty chemicals are likely investing in scalable synthetic routes to meet growing demand from pharmaceutical companies seeking novel building blocks for drug development programs .
The future direction sfor research involving this compound may include exploring its potential as a scaffold for structure-based drug design , where computational methods can be used to identify optimal binding poses against target proteins . Additionally , green chemistry approaches could be employed to develop more sustainable synthetic methodologies that minimize waste generation and energy consumption . Such efforts would align with broader industry initiatives aimed at reducing environmental impact while maintaining high standards of product quality .
In conclusion, 3 , 3 -difluoro - 3 -( 5 -nit rofu ran -2 - yl ) pro pan -1 - ol ( CAS No . 2228564 -42 -7) is a multifaceted compound with significant potential applications across multiple disciplines within pharmaceutical science . Its unique structural composition , featuring both fluoro rine-and-nit ro-substitu ents , makes it an attractive candidate for further exploration as a lead structure or intermediate material . As research continues to uncover new therapeutic opportunities driven by advances i n molecular design techniques , this compound is poised play an important role i n next-generation drug discovery initiatives .
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